molecular formula C21H13BrFN5O2 B11265947 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11265947
M. Wt: 466.3 g/mol
InChI Key: RSAGJDPSVMSZNL-UHFFFAOYSA-N
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Description

5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves several steps, including the formation of the oxadiazole ring, the introduction of the bromophenyl and fluorophenyl groups, and the construction of the pyrazolo[1,5-a]pyrazinone core. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The formation of the pyrazolo[1,5-a]pyrazinone core involves cyclization reactions, which may require specific catalysts and reaction conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, which are of interest for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE include other heterocyclic compounds with similar structural motifs, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may exhibit similar chemical reactivity and biological activities.

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds have the same core structure and can be used for similar applications in medicinal chemistry and materials science.

    Bromophenyl and fluorophenyl compounds:

Properties

Molecular Formula

C21H13BrFN5O2

Molecular Weight

466.3 g/mol

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C21H13BrFN5O2/c22-15-3-1-2-14(10-15)20-24-19(30-26-20)12-27-8-9-28-18(21(27)29)11-17(25-28)13-4-6-16(23)7-5-13/h1-11H,12H2

InChI Key

RSAGJDPSVMSZNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O

Origin of Product

United States

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